molecular formula C15H16BrN3OS2 B5213153 N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide

N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide

Cat. No. B5213153
M. Wt: 398.3 g/mol
InChI Key: HMUKEWBARIZNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. MMB-2201 has gained attention among researchers due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By binding to these receptors, this compound can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. In addition, this compound can protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide is its potency, which allows researchers to study its effects at low concentrations. However, its potent psychoactive effects can be a limitation, as it can lead to unwanted side effects in animal models. In addition, the complex synthesis of this compound can make it difficult to obtain high-quality samples for research purposes.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have potent analgesic effects. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-3-methylbenzoic acid. The resulting intermediate is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the final product. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

N-(2-methoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2.BrH/c1-9-14(21-10(2)16-9)12-8-20-15(18-12)17-11-6-4-5-7-13(11)19-3;/h4-8H,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUKEWBARIZNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.